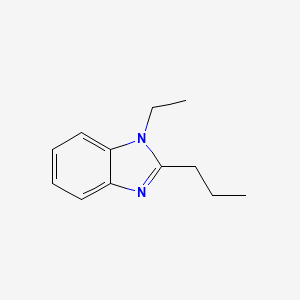

1-Ethyl-2-propylbenzimidazole

Übersicht

Beschreibung

1-Ethyl-2-propylbenzimidazole is a derivative of benzimidazole . Benzimidazole is a heterocyclic aromatic compound, and its derivatives have been studied for various applications, including as corrosion inhibitors .

Synthesis Analysis

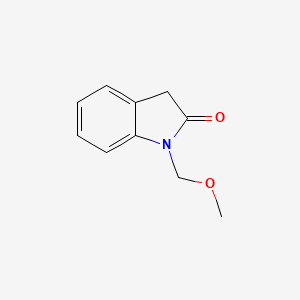

The synthesis of benzimidazole derivatives typically involves the condensation of benzene rings with nitrogen-containing functional groups at ortho position with various reagents . A study has reported a simple process to synthesize and separate 2-substituted-phenyl benzimidazole derivatives with high yield and efficiency .Molecular Structure Analysis

Benzimidazole molecules show two anchoring sites suitable for surface bonding: the nitrogen atom with its lonely sp2 electron pair and the aromatic rings . The structure of all obtained compounds was identified by FTIR, NMR, and HRMS .Chemical Reactions Analysis

The reaction conditions have a decisive influence on the direction of the reaction . For instance, carrying out the reaction in MeCN in the presence of 3 equiv of (EtO)3B is characterized by high regioselectivity in favor of 2-fluoroalkyl-substituted acetals of pyrimido[1,2-a]benzimidazole-4-carbaldehydes .Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

1-Ethyl-2-propylbenzimidazole and its derivatives have shown considerable applications in antimicrobial research. For instance, a series of benzimidazole heterocycles synthesized with variations at the ethyl group exhibited significant antimicrobial activity against various bacteria and yeast strains (Fahmy, El-masry, & Ali Abdelwahed, 2001). Similarly, other studies have developed benzimidazole derivatives with notable antimicrobial properties, highlighting the potential of these compounds in the development of new antimicrobial agents (Salahuddin, Shaharyar, Mazumder, & Abdullah, 2017).

Solvatochromism Studies

Research on this compound has contributed to the understanding of solvatochromism, the phenomenon where a substance changes color as the solvent polarity changes. A study on 1-ethyl-2-formylbenzimidazole, a related compound, established regression dependences of the intramolecular charge-transfer transition on the medium's polarity, aiding in the understanding of solvatochromism in heteroaromatic compounds (Chipanina et al., 2002).

Corrosion Inhibition

Benzimidazole derivatives, including those similar to this compound, have been researched for their corrosion inhibition properties. A study investigating the effect of methyl, ethyl, and propyl substitution on benzimidazole for copper metal protection in nitric acid found that these compounds exhibit different inhibition efficiencies, which could be important for industrial applications (Mohan, Anupama, & Joseph, 2017).

Catalytic and Biological Activities

The catalytic activities of benzimidazole derivatives are also a significant area of research. For instance, palladium-catalyzed aryl CH activation using 2-arylbenzimidazoles has been studied, revealing potential applications in organic synthesis and drug development (Kamal et al., 2014). Additionally, various benzimidazole derivatives have been synthesized and evaluated for their biological activities, including antimicrobial and antioxidative properties, further expanding the application scope of these compounds (Wu et al., 2015).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

1-Ethyl-2-propylbenzimidazole, a derivative of the benzimidazole class of compounds, is known to interact with various targets. Benzimidazoles have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, and antihypertensive . .

Mode of Action

For instance, some benzimidazoles have been found to inhibit various enzymes involved in a wide range of therapeutic uses . The specific interactions of this compound with its targets would need further investigation.

Biochemical Pathways

For example, some benzimidazoles have been found to regulate the terpenoid biosynthesis pathway

Pharmacokinetics

Benzimidazoles, in general, are known for their increased stability, bioavailability, and significant biological activity

Result of Action

Benzimidazoles have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. It is known that factors such as lifestyle, diet, and illnesses can influence the composition of gut microbiota and are responsible for high inter-individual differences in species and subspecies . These factors could potentially influence the action of this compound.

Biochemische Analyse

Biochemical Properties

1-Ethyl-2-propylbenzimidazole, like other benzimidazoles, exhibits significant biochemical activity. It is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the benzimidazole derivative. For instance, benzimidazole molecules show two anchoring sites suitable for surface bonding: the nitrogen atom with its lonely sp2 electron pair and the aromatic rings . This suggests that this compound may interact with biomolecules in a similar manner.

Cellular Effects

They can influence cell function, impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzimidazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Benzimidazoles are known for their excellent properties, like increased stability and bioavailability .

Dosage Effects in Animal Models

Animal models are often used in biomedical research to study the effects of new drugs, including their toxic or adverse effects at high doses .

Metabolic Pathways

Benzimidazoles are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Benzimidazoles are known to readily adsorb onto surfaces due to a positively charged nitrogen atom .

Subcellular Localization

Tools like LOCALIZER and DeepLoc 2.0 can predict the subcellular localization of proteins, which could potentially be applied to study this compound.

Eigenschaften

IUPAC Name |

1-ethyl-2-propylbenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-3-7-12-13-10-8-5-6-9-11(10)14(12)4-2/h5-6,8-9H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCWKIKJDJYTPFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=CC=CC=C2N1CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301300260 | |

| Record name | 1-Ethyl-2-propyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301300260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24107-52-6 | |

| Record name | 1-Ethyl-2-propyl-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24107-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-2-propyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301300260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

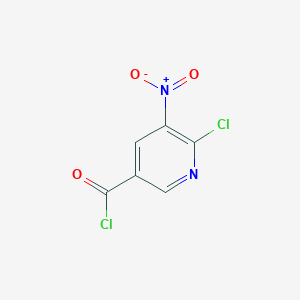

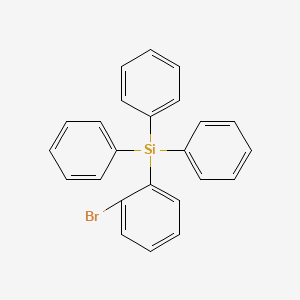

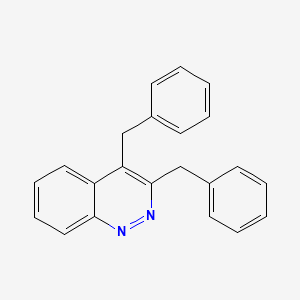

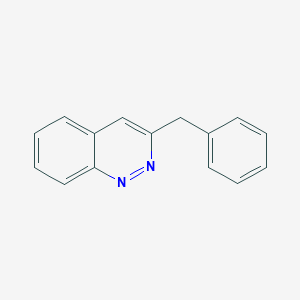

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-tert-butyl 7-methyl (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylate](/img/structure/B3254566.png)